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Abstract
CZL80 is a novel, brain-penetrant, small-molecule inhibitor of caspase-1, an enzyme that plays

a critical role in neuroinflammation.[1][2][3] Discovered through structure-based virtual

screening, CZL80 has demonstrated significant therapeutic potential in preclinical models of

neurological disorders, including febrile seizures, refractory status epilepticus, and ischemic

stroke.[4][5] Its primary mechanism of action is the direct inhibition of caspase-1, which

subsequently attenuates the maturation and release of pro-inflammatory cytokines, modulates

synaptic transmission, and reduces neuronal hyperexcitability. This document provides a

comprehensive overview of the molecular mechanism, pharmacological effects, and supporting

experimental data for CZL80.

Core Mechanism of Action: Caspase-1 Inhibition
CZL80 was identified from a library of over one million compounds through molecular docking

against the active site of caspase-1.[4] Its efficacy is fundamentally linked to its potent and

selective inhibition of this enzyme.

Key attributes of CZL80 include:

Potency: It exhibits a low micromolar to nanomolar inhibitory concentration (IC50) against

caspase-1.
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Blood-Brain Barrier Permeability: CZL80 is capable of crossing the blood-brain barrier, a

critical feature for a centrally acting therapeutic agent.[5]

On-Target Activity: The therapeutic effects of CZL80 are significantly diminished or abolished

in caspase-1 knockout (Casp1-/-) mice, confirming that its primary target is indeed caspase-

1.[2][5]

The Caspase-1 Signaling Pathway
Caspase-1 is an inflammatory caspase that, upon activation within a multi-protein complex

known as the inflammasome, proteolytically cleaves the precursors of key inflammatory

cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms.[5] By

inhibiting caspase-1, CZL80 blocks this crucial step in the inflammatory cascade.

The proposed signaling pathway is as follows:
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Caption: CZL80 inhibits the Caspase-1 signaling pathway. (Max Width: 760px)
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While the caspase-1/IL-1β axis is the primary pathway, some studies suggest that the

therapeutic effects of CZL80 are not entirely abolished in IL-1 receptor 1 (IL1R1-/-) knockout

mice, indicating that other caspase-1 substrates, such as IL-18 or Gasdermin D (GSDMD), may

also play a role in its mechanism of action.[5][6]

Pharmacological Effects
The inhibition of caspase-1 by CZL80 translates into significant downstream pharmacological

effects on the central nervous system.

Modulation of Synaptic Transmission
A key finding is that CZL80 rebalances aberrant synaptic activity seen in pathological states:

Inhibition of Glutamatergic Transmission: In models of status epilepticus, neuroinflammation

leads to augmented glutamatergic transmission. CZL80 was shown to completely reverse

this pathological increase in glutamate release.[5][6] In vivo fiber photometry revealed that

CZL80 could decrease glutamate activity events by nearly 80% from baseline under normal

physiological conditions and normalize the 10- to 20-fold increase seen during seizures.[5]

Amplification of Inhibitory Transmission: CZL80 has been found to increase the amplitudes

of inhibitory post-synaptic currents (IPSCs), suggesting it enhances GABAergic or other

inhibitory neurotransmission. This effect complements its reduction of excitatory signals.[1]

Reduction of Neuronal Excitability
By modulating synaptic transmission, CZL80 directly reduces the hyperexcitability of neurons

that underlies seizure activity.[3] Electrophysiology recordings have demonstrated that CZL80
decreases the spontaneous firing rate of glutamatergic pyramidal neurons and increases the

current required to elicit an action potential (rheobase).[1][7]

Anti-inflammatory Effects
CZL80 exerts potent anti-inflammatory effects, primarily by suppressing the activation of

microglia, the resident immune cells of the brain.[4] In models of ischemic stroke, CZL80
treatment significantly suppressed microglia activation in the peri-infarct cortex, an effect that

correlated with improved neurological function.[4] This was observed morphologically, with

CZL80 preventing the increase in the soma area of microglia.[4]
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Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of CZL80.

Table 1: In Vitro and Pharmacokinetic Properties
Parameter Value Source

Target Caspase-1 [1]

IC50 0.01 - 0.024 µM [1][2]

Chemical Name

3-(3-(2-

Thenylamino)benzylamino)ben

zoic acid

[1]

Molecular Formula C₁₉H₁₄N₂O₄S [1]

Molecular Weight 366.39 g/mol [1]

Key Property Brain-penetrant [2][3]

Table 2: Efficacy in Preclinical Seizure Models
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Model Treatment Key Finding Source

Kainic Acid (KA)-

induced Status

Epilepticus

10 mg/kg CZL80
Reduced EEG

severity.
[2]

KA-induced Status

Epilepticus

10 and 30 mg/kg

CZL80

Reduced mortality

rate from 40% to 0%.
[2]

Febrile Seizure (FS)

Model

0.0075 - 7.5 mg/kg

CZL80 (i.v.)

Dose-dependently

reduced seizure

incidence and

prolonged latency.

[2]

Maximal Electroshock

(MES) Model
Dose-dependent

Prevented death,

reduced duration of

generalized seizures.

[1]

Pentylenetetrazol

(PTZ) Model
Dose-dependent

Decreased seizure

stage, prolonged

latency to stage 4

seizures.

[1]

Pharmacoresistant

Kindled Rats
10 mg/kg CZL80 (i.p.)

Decreased firing

frequency of subicular

pyramidal neurons.

[7]

Table 3: Effects on Cellular and Synaptic Function
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Measurement Model System Treatment Result Source

Glutamatergic

Transmission

In vivo fiber

photometry

(mice)

10 mg/kg CZL80

~80% drop in

glutamate activity

events from

baseline.

[5]

Microglia

Activation

Ischemic Stroke

(mice)

30 mg/kg/day

CZL80

Suppressed

increase in Iba-1

and CD68 co-

localization.

[4]

IL-1β Expression
KA-induced SE

(mice)

CZL80 +

Diazepam

Reversed the

significant

upregulation of

IL-1β.

[2]

Neuronal Firing
In vitro

electrophysiology
CZL80

Decreased

excitability of

glutamatergic

pyramidal

neurons.

[1]

Inhibitory Post-

Synaptic

Currents (IPSC)

In vitro

electrophysiology
CZL80

Increased

amplitude of

IPSCs.

[1]

Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the

mechanism of action of CZL80. Note: These are high-level descriptions based on published

abstracts. For detailed, replicable protocols, please refer to the full-text publications.

In Vivo Seizure Models
Kainic Acid (KA)-Induced Status Epilepticus: C57BL/6 mice are administered KA to induce

status epilepticus. CZL80 (e.g., 3, 10, or 30 mg/kg) is administered intraperitoneally (i.p.) or

intravenously (i.v.) at specific time points after seizure onset. Electroencephalography (EEG)
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is used to monitor seizure activity, and behavioral seizures are scored. The primary

endpoints are seizure termination, changes in EEG power spectra, and mortality.[2][5]

Febrile Seizure (FS) Model: Neonatal mice are subjected to hyperthermia to induce febrile

seizures. CZL80 is administered (e.g., i.v.) prior to the hyperthermic challenge. Seizure

incidence, latency to seizure onset, and the temperature threshold for seizures are

measured.[3]

Seizure Model Induction

Treatment Protocol

Monitoring & Analysis

Select Animal Model
(e.g., C57BL/6 Mice)

Induce Seizures
(e.g., Kainic Acid Admin)

Administer CZL80 or Vehicle
(i.p. or i.v.)

Record EEG Score Behavior

Analyze Data
(Seizure duration, mortality, etc.)

Click to download full resolution via product page

Caption: General workflow for in vivo seizure model experiments. (Max Width: 760px)

In Vivo Fiber Photometry
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Objective: To measure real-time changes in glutamate concentration in the hippocampus of

freely moving mice.

Method: A genetically encoded glutamate sensor (e.g., AAV-hSyn-iGluSnFR) is injected into

the hippocampus.[5] An optical fiber is implanted above the injection site. Excitation light is

delivered through the fiber, and the resulting fluorescence from the sensor, which changes in

intensity upon binding glutamate, is collected through the same fiber and recorded. This

allows for the quantification of glutamate release events before, during, and after seizure

induction and treatment with CZL80.[5][8][9]

Electrophysiology
Objective: To measure the effect of CZL80 on neuronal and synaptic properties.

Method: Acute brain slices are prepared from mice. Whole-cell patch-clamp recordings are

performed on identified neurons (e.g., pyramidal neurons). To measure neuronal excitability,

current-clamp recordings are used to assess firing frequency and rheobase. To measure

synaptic transmission, voltage-clamp recordings are used to isolate and measure the

amplitude and frequency of spontaneous excitatory (EPSCs) and inhibitory (IPSCs)

postsynaptic currents before and after bath application of CZL80.[1]

Western Blotting and ELISA
Objective: To quantify protein levels of key inflammatory markers.

Method: Following in vivo experiments, brain tissue (e.g., hippocampus) is collected. For

Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane,

and probed with primary antibodies against target proteins (e.g., caspase-1, IL-1β). For

ELISA, tissue homogenates are analyzed using a specific ELISA kit for mouse IL-1β to

determine its concentration. These techniques are used to confirm that CZL80 reduces the

levels of active caspase-1 and its downstream product, IL-1β.[2]

Conclusion and Future Directions
The cumulative preclinical evidence strongly supports the mechanism of action of CZL80 as a

potent, brain-penetrant inhibitor of caspase-1. By targeting a key upstream node in the

neuroinflammatory cascade, CZL80 effectively reduces neuronal hyperexcitability and provides
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therapeutic benefit in models of seizures and stroke. Its dual action of dampening excitatory

glutamatergic transmission while amplifying inhibitory currents presents a novel and promising

approach to treating neurological disorders characterized by excitotoxicity and inflammation.

To date, all available data on CZL80 is from preclinical studies. The progression of this

compound or optimized analogues into clinical trials will be a critical step in validating this

mechanism in humans and determining its potential as a new therapeutic agent for refractory

epilepsy and other neuroinflammatory conditions. Further research may also explore the full

range of caspase-1 substrates affected by CZL80 to uncover any additional, IL-1β-independent

mechanisms contributing to its efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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